molecular formula C9H15F3N2O2 B6218912 3'-methyl-1,3'-biazetidine, trifluoroacetic acid CAS No. 2742653-19-4

3'-methyl-1,3'-biazetidine, trifluoroacetic acid

Cat. No.: B6218912
CAS No.: 2742653-19-4
M. Wt: 240.2
InChI Key:
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Description

3’-methyl-1,3’-biazetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-methyl-1,3’-biazetidine, trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoroacetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoroacetic acid group can then be introduced through a substitution reaction using trifluoroacetic anhydride or trifluoroacetic acid .

Industrial Production Methods

Industrial production of 3’-methyl-1,3’-biazetidine, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3’-methyl-1,3’-biazetidine, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3’-methyl-1,3’-biazetidine, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-methyl-1,3’-biazetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior, while the trifluoroacetic acid group can influence its acidity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-methyl-1,3’-biazetidine, trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid group. This combination imparts distinct chemical properties, such as increased reactivity and acidity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

2742653-19-4

Molecular Formula

C9H15F3N2O2

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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